2-Acetamidophenyl 5-tert-butyl-2-propoxybenzene-1-sulfonate
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Overview
Description
2-Acetamidophenyl 5-tert-butyl-2-propoxybenzene-1-sulfonate is an organic compound with a complex structure that includes acetamide, tert-butyl, propoxy, and sulfonate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamidophenyl 5-tert-butyl-2-propoxybenzene-1-sulfonate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Acetylation: Acetylation of aniline to form acetanilide.
Sulfonation: Sulfonation of acetanilide to introduce the sulfonate group.
Alkylation: Introduction of the tert-butyl and propoxy groups through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-Acetamidophenyl 5-tert-butyl-2-propoxybenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfonic acids.
Scientific Research Applications
2-Acetamidophenyl 5-tert-butyl-2-propoxybenzene-1-sulfonate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Acetamidophenyl 5-tert-butyl-2-propoxybenzene-1-sulfonate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Acetamidophenyl 5-tert-butyl-2-ethoxybenzene-1-sulfonate: Similar structure with an ethoxy group instead of a propoxy group.
2-Acetamidophenyl 5-tert-butyl-2-methoxybenzene-1-sulfonate: Contains a methoxy group instead of a propoxy group.
Uniqueness
2-Acetamidophenyl 5-tert-butyl-2-propoxybenzene-1-sulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
(2-acetamidophenyl) 5-tert-butyl-2-propoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO5S/c1-6-13-26-19-12-11-16(21(3,4)5)14-20(19)28(24,25)27-18-10-8-7-9-17(18)22-15(2)23/h7-12,14H,6,13H2,1-5H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKSQJMSGMXCJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)OC2=CC=CC=C2NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO5S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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